Cas no 2138560-50-4 (3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile)

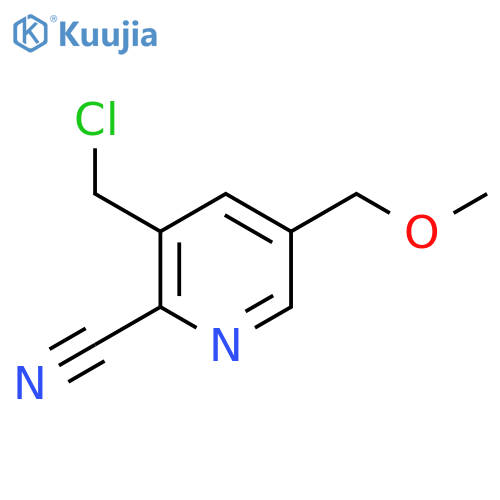

2138560-50-4 structure

商品名:3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile

- EN300-1145381

- 2138560-50-4

-

- インチ: 1S/C9H9ClN2O/c1-13-6-7-2-8(3-10)9(4-11)12-5-7/h2,5H,3,6H2,1H3

- InChIKey: MYZVHAZXWNYAJU-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C#N)N=CC(COC)=C1

計算された属性

- せいみつぶんしりょう: 196.0403406g/mol

- どういたいしつりょう: 196.0403406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145381-2.5g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 2.5g |

$2379.0 | 2023-10-25 | |

| Enamine | EN300-1145381-10g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 10g |

$5221.0 | 2023-10-25 | |

| Enamine | EN300-1145381-0.1g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 0.1g |

$1068.0 | 2023-10-25 | |

| Enamine | EN300-1145381-1.0g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 1g |

$1214.0 | 2023-06-09 | ||

| Enamine | EN300-1145381-5.0g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 5g |

$3520.0 | 2023-06-09 | ||

| Enamine | EN300-1145381-5g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 5g |

$3520.0 | 2023-10-25 | |

| Enamine | EN300-1145381-0.05g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 0.05g |

$1020.0 | 2023-10-25 | |

| Enamine | EN300-1145381-0.25g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 0.25g |

$1117.0 | 2023-10-25 | |

| Enamine | EN300-1145381-0.5g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 95% | 0.5g |

$1165.0 | 2023-10-25 | |

| Enamine | EN300-1145381-10.0g |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |

2138560-50-4 | 10g |

$5221.0 | 2023-06-09 |

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2138560-50-4 (3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 307-59-5(perfluorododecane)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬